molecular formula C26H25FN2O4 B2607497 2-(1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903896-03-6

2-(1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2607497
CAS RN: 1903896-03-6
M. Wt: 448.494
InChI Key: MVDGLWRJDJOTAN-UHFFFAOYSA-N
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Description

2-(1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C26H25FN2O4 and its molecular weight is 448.494. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotransformation and Metabolic Fate

One significant area of research is the biotransformation of β-secretase inhibitors, closely related to the mentioned compound. For instance, Lindgren et al. (2013) explored the metabolic fate of aminoisoindoles, potent inhibitors of β-secretase, demonstrating that these compounds undergo extensive metabolism, including N-oxidation and a unique ring contraction of the pyrimidine ring into an imidazole ring. This study highlights the complex metabolic pathways involved in the biotransformation of such compounds, contributing to our understanding of their stability and potential therapeutic applications (Lindgren et al., 2013).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of related compounds provides insights into their chemical properties and potential applications. For example, Li et al. (2005) examined the molecular structures of two isomeric compounds, highlighting significant differences in their conformations and distances between atoms. Such structural analyses are crucial for understanding the physicochemical properties of these compounds and their interactions with biological targets (Li et al., 2005).

Novel Synthesis Approaches

Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This approach includes the epoxidation and subsequent opening of the epoxide with nucleophiles, leading to the formation of amino and triazole derivatives. Such innovative synthesis methods expand the possibilities for creating derivatives with potentially enhanced biological activities or specific applications (Tan et al., 2016).

Anticancer Activity and Molecular Modelling

Another critical area of research is the evaluation of the anticancer activity and structure-activity relationships of isoindole-1,3(2H)-dione compounds. Tan et al. (2020) investigated the anticancer activities of these compounds against various cancer cell lines, revealing that specific substituents significantly impact their efficacy. This research not only provides insights into the potential therapeutic applications of these compounds but also underscores the importance of molecular modelling in understanding their interactions with biological targets (Tan et al., 2020).

properties

IUPAC Name

2-[1-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O4/c27-18-9-11-20(12-10-18)33-21-5-3-4-17(14-21)8-13-24(30)28-15-19(16-28)29-25(31)22-6-1-2-7-23(22)26(29)32/h1-5,9-12,14,19,22-23H,6-8,13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDGLWRJDJOTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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